REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[CH3:11].C([Li])CCC.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C>C1COCC1>[CH3:10][O:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([B:17]([OH:22])[OH:18])=[C:3]([CH3:11])[CH:4]=1
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Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
21.5 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1C)OC)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
|
CUSTOM
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Details
|
with stirring in a dry ice-acetone bath
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
An oven-dried three-neck round-bottom flask equipped with two rubber
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Type
|
CUSTOM
|
Details
|
septum-sealed
|
Type
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ADDITION
|
Details
|
addition funnels
|
Type
|
CUSTOM
|
Details
|
a sidearm stopcock was evacuated
|
Type
|
STIRRING
|
Details
|
with stirring over the course of 45 min at −78° C.
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
to stir at −78° C. for an additional 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring at −78° C. for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with saturated aqueous NH4Cl solution (100 mL)
|
Type
|
TEMPERATURE
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Details
|
to gradually warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with a mixture of ethyl acetate and THF (1:1, 50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C(=C1)C)B(O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |